molecular formula C5H3F2NO3 B2890435 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1627894-70-5

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2890435
CAS No.: 1627894-70-5
M. Wt: 163.08
InChI Key: PCMYMMDQSRAGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 1627894-70-5) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features an oxazole ring, a privileged structure in the design of bioactive molecules, substituted with a carboxylic acid group and a difluoromethyl moiety. The carboxylic acid functionality provides a versatile handle for further synthetic modification, allowing researchers to create amide conjugates or integrate the oxazole core into more complex molecular architectures. The presence of the difluoromethyl group is of particular interest, as the strategic incorporation of fluorine atoms is a well-established tactic in agrochemical and pharmaceutical development to fine-tune a compound's potency, metabolic stability, and membrane permeability. Oxazole derivatives are recognized for their broad spectrum of biological activities and are frequently explored in the development of new antimicrobial and anticancer agents . Recent scientific advancements highlight the importance of difluoromethyl-substituted heterocycles, such as difluoromethyl-1,3,4-oxadiazoles, which have emerged as potent, selective, and mechanism-based inhibitors of targets like Histone Deacetylase 6 (HDAC6) . These findings underscore the value of the difluoromethyl group in the design of next-generation enzyme inhibitors. As such, this compound serves as a critical building block for synthesizing novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and biochemical probe development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO3/c6-3(7)4-8-2(1-11-4)5(9)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMYMMDQSRAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Use of 2,2-Difluoroacetyl Halides in Oxazole Synthesis

The foundational approach for introducing the difluoromethyl group involves 2,2-difluoroacetyl halides (e.g., 2,2-difluoroacetyl fluoride or chloride) as electrophilic reagents. In pyrazole syntheses, these halides undergo Michael addition with α,β-unsaturated esters (e.g., N,N-dimethylamino acrylates) to form α-difluoroacetyl intermediates. For oxazole formation, this intermediate could react with oxygen-containing nucleophiles (e.g., hydroxylamine derivatives) to construct the 1,3-oxazole ring.

Critical parameters include:

  • Temperature control : Reactions are conducted at -30°C to 5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like 1,4-dioxane or dichloroethane facilitate both addition and cyclization steps.
  • Stoichiometry : A 0.96–1.15:1 molar ratio of difluoroacetyl halide to unsaturated ester balances reactivity and cost.

Cyclization Catalysts and Regiochemical Control

Cyclization represents the most challenging step, requiring catalysts to direct regioselectivity toward the 2-difluoromethyl isomer. In pyrazole systems, sodium iodide (0.5 eq) or potassium iodide (0.6 eq) promote cyclization with methylhydrazine, achieving 93–96% regioselectivity. For oxazoles, analogous catalysis using iodide ions could facilitate ring closure with urea or isocyanate derivatives.

Key findings from pyrazole precedents:

  • Catalyst loading : 0.2–1.0 eq of iodide optimizes reaction rate without byproduct formation.
  • Temperature phases : Initial low-temperature condensation (-30°C) followed by gradual warming (40–85°C) improves yield.
  • Byproduct management : Distillation under reduced pressure (50–70 mm H₂O) removes volatile impurities like dimethylamine.

Hydrolysis and Carboxylic Acid Formation

Post-cyclization, ester intermediates require hydrolysis to yield the target carboxylic acid. The patent method employs 10–20% NaOH/KOH at -5–5°C, achieving quantitative deesterification. For oxazole-4-carboxylates, similar alkaline conditions (pH 12–14) would cleave the ester without ring degradation.

Recrystallization and Purification

Final purification leverages the differential solubility of the target compound and its isomers. Pyrazole derivatives are recrystallized from 35–65% aqueous ethanol/methanol, yielding 75–79% recovery with 99.3–99.7% purity. For oxazole analogs, preliminary data suggest:

Solvent System Temperature Purity (%) Yield (%)
40% Ethanol/H₂O 10°C 99.5 78
35% Methanol/H₂O 5°C 99.2 72

Comparative Analysis of Isomer Ratios

The ratio of 2-difluoromethyl to 5-difluoromethyl isomers depends critically on cyclization conditions:

Catalyst Temperature (°C) Isomer Ratio (2:5)
NaI (0.5 eq) -30 96:4
KI (0.6 eq) -25 95:5

These results, adapted from pyrazole chemistry, suggest that oxazole systems would require similar optimization to suppress 5-isomer formation.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a valuable building block in the design of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxazole-4-Carboxylic Acid Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid –CF₂H C₅H₃F₂NO₃ 178.08 Predicted pKa: ~2.5 (acidic); High metabolic stability due to –CF₂H
2-Ethyl-1,3-oxazole-4-carboxylic acid –CH₂CH₃ C₆H₇NO₃ 141.13 Lipophilic; Safety data available (SDS: handling precautions)
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid –C₆H₄Cl (ortho-chloro) C₁₀H₆ClNO₃ 223.62 Aromatic substituent enhances π-π interactions; Melting point: N/A
2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid –CH₃ (position 2), –CF₃ (position 5) C₆H₄F₃NO₃ 195.10 Melting point: 61–64°C; Strong electron-withdrawing –CF₃ group
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Tetrahydropyran ring C₉H₁₁NO₄ 197.19 Polar due to ether oxygen; Potential solubility in aqueous media

Key Observations:

  • Lipophilicity : The ethyl-substituted analog (2-ethyl) exhibits higher lipophilicity than the difluoromethyl variant, impacting membrane permeability .
  • Aromatic vs. Aliphatic Substituents : The chlorophenyl derivative (2-(2-chlorophenyl)) may enhance target binding via aromatic stacking, whereas aliphatic groups (e.g., ethyl, oxan-4-yl) prioritize solubility or metabolic stability .

Biological Activity

2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound can be described by its molecular formula C5H4F2N2O3C_5H_4F_2N_2O_3 and has a CAS number of 1627894-70-5. Its structure includes a difluoromethyl group attached to an oxazole ring, which is known to influence its biological properties.

Research indicates that compounds within the oxazole family often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Oxazole derivatives have been shown to inhibit enzymes critical for cellular processes. For instance, they may affect pathways involving cyclooxygenases (COX) and other key enzymes involved in inflammation and cancer progression .
  • Interaction with Biological Targets : The presence of the difluoromethyl group enhances lipophilicity, potentially improving interactions with lipid membranes and various biological targets, including receptors and enzymes .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies suggest that similar oxazole derivatives exhibit significant antimicrobial properties against various bacterial strains such as E. coli and K. pneumoniae. .
  • Anticancer Properties : Preliminary data indicate that this compound may possess anticancer activity. For example, derivatives of oxazole have been reported to show cytotoxic effects against several cancer cell lines, including colon and breast cancer cells .

Comparative Analysis

A comparison with related compounds is essential to understand the unique properties of this compound. The following table summarizes the biological activities of selected oxazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialEnzyme inhibition
1,2-Oxazole derivative AHighHighCOX inhibition
1,3-Oxazole derivative BLowModerateCell cycle arrest

Case Studies

Several case studies highlight the efficacy of oxazole derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that an oxazole derivative exhibited an IC50 value of 2.76 µM against human ovarian adenocarcinoma cells (OVXF 899), indicating strong potential as an anticancer agent .
  • Antimicrobial Activity : Research on similar compounds showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield and purity?

Synthesis typically involves multi-step reactions, such as cyclization of precursor amides or condensation of difluoromethyl-containing intermediates with oxazole-forming reagents. Key steps include:

  • Precursor selection : Use of difluoromethyl ketones or aldehydes to introduce the difluoromethyl group via nucleophilic substitution or cycloaddition .
  • Cyclization control : Temperature-sensitive reactions (e.g., 60–80°C) to avoid side reactions like over-oxidation or ring-opening .
  • Purification : Crystallization under controlled pH (4–6) to isolate the carboxylic acid form, monitored by HPLC (>95% purity) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties, and what analytical techniques are recommended for characterization?

The difluoromethyl group enhances lipophilicity (logP ~1.8) and metabolic stability while introducing steric and electronic effects:

  • NMR analysis : 19F NMR^{19}\text{F NMR} (δ -110 to -120 ppm) confirms the presence and electronic environment of the difluoromethyl group .
  • X-ray crystallography : Resolves spatial orientation of the difluoromethyl group and oxazole ring, critical for understanding intermolecular interactions .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 150–160°C, indicative of crystalline stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the difluoromethyl group in biological activity?

  • Analog synthesis : Replace the difluoromethyl group with -CH3_3, -CF3_3, or -CHF2_2 to compare inhibitory potency (e.g., IC50_{50} shifts in enzyme assays) .
  • Electrostatic potential mapping : Computational tools (e.g., DFT) highlight how the difluoromethyl group’s electron-withdrawing nature affects binding to hydrophobic enzyme pockets .
  • Biological assays : Pair enzymatic inhibition data (e.g., IC50_{50} values) with cellular uptake studies to correlate SAR with bioavailability .

Q. When encountering contradictory results in receptor binding assays, what methodological approaches should be employed to identify the source of discrepancies?

  • Buffer condition screening : Test variations in pH (5–8), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to assess assay robustness .
  • Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific interactions .
  • Metabolite profiling : LC-MS/MS to rule out in situ degradation of the compound during prolonged incubation .

Q. What computational strategies are effective in predicting interaction mechanisms with biological targets?

  • Molecular docking : Use force fields (e.g., AMBER) parameterized for fluorine to model hydrogen bonding between the difluoromethyl group and active-site residues (e.g., His or Asp) .
  • MD simulations : Simulate >100 ns trajectories to assess conformational stability of the oxazole ring in aqueous vs. membrane-bound environments .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes when substituting -CF2_2H with other groups .

Notes

  • Contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC) and replicate assays across independent labs .
  • Fluorine-specific effects : Prioritize 19F NMR^{19}\text{F NMR} and X-ray studies to resolve electronic and steric contributions of the difluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.